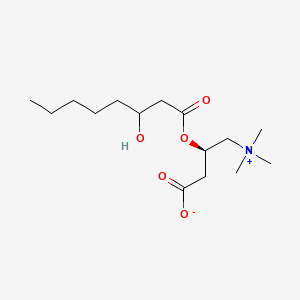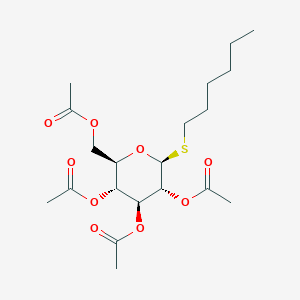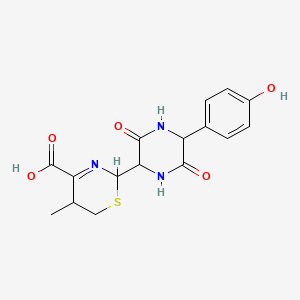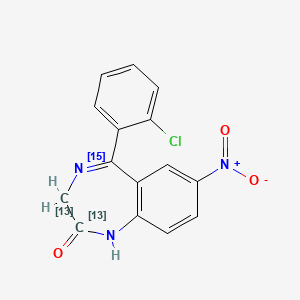
Clonazepam-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clonazepam-13C2,15N is a stable isotope-labeled analogue of clonazepam, a well-known antiepileptic agent with anxiolytic and antimanic properties. The compound is chemically defined as 50 (2-Chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one-13C2,15N. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of clonazepam .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clonazepam-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the clonazepam molecule. The process typically starts with the preparation of labeled benzodiazepine intermediates, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the cyclization of the intermediate to form the benzodiazepine ring structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of specialized equipment and reagents is essential to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Clonazepam-13C2,15N undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the benzodiazepine ring can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
Clonazepam-13C2,15N is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of clonazepam.
Biology: Investigating the interaction of clonazepam with biological macromolecules.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of clonazepam in the human body.
Industry: Quality control and validation of clonazepam formulations.
Wirkmechanismus
Clonazepam-13C2,15N, like clonazepam, acts on benzodiazepine receptors as a gamma-aminobutyric acid (GABA) receptor agonist. It enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced neuronal excitability. This mechanism is responsible for its anticonvulsant, anxiolytic, and muscle relaxant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Known for its strong anxiolytic effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
Clonazepam-13C2,15N is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C15H10ClN3O3 |
|---|---|
Molekulargewicht |
318.69 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i8+1,14+1,17+1 |
InChI-Schlüssel |
DGBIGWXXNGSACT-XOWCGMJMSA-N |
Isomerische SMILES |
[13CH2]1[13C](=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=[15N]1)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


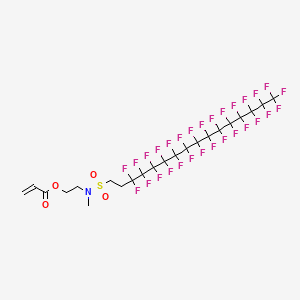
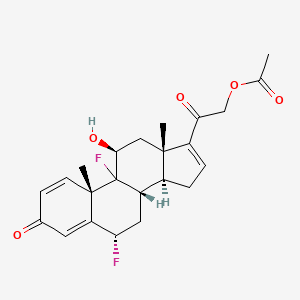
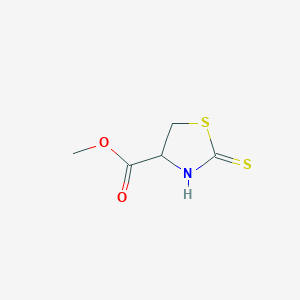
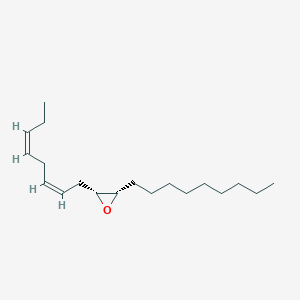
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)

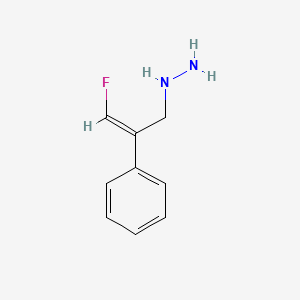
![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
